4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a 4-methylpyrazole moiety and at the 6-position with a piperazine ring bearing a 2-phenylethyl group. The 4-methylpyrazole may enhance metabolic stability, while the 2-phenylethyl-piperazine substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-14-23-26(15-17)20-13-19(21-16-22-20)25-11-9-24(10-12-25)8-7-18-5-3-2-4-6-18/h2-6,13-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZUYMBTHSPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound V028-1528 : 4-(2,4-Difluorophenoxy)-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine
- Core : Pyrimidine with piperazine at C4.
- Substituents: C4: 2,4-Difluorophenoxy (electron-withdrawing, increases polarity). Piperazine: 4-Methylphenyl (moderate lipophilicity).
- The 2-phenylethyl group on piperazine in the target compound introduces greater steric bulk and lipophilicity compared to V028-1528’s 4-methylphenyl, which may enhance receptor affinity but reduce solubility .
2-(Piperazin-1-yl)pyrimidine
- Core : Pyrimidine with unsubstituted piperazine at C2.
- Substituents: None.
- Comparison :
Piperazine-Modified Analogues
7-(4-Methylpiperazin-1-yl) Derivatives ()
- Core: Varied heterocycles (e.g., pyrazino-pyrimidinones).
- Substituents : Methyl, ethyl, or hydroxyethyl on piperazine.
- Comparison :
- Smaller alkyl groups (methyl/ethyl) on piperazine increase solubility but may reduce binding affinity compared to the target’s 2-phenylethyl group.
- Hydroxyethyl substituents (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) improve hydrophilicity, contrasting with the target’s lipophilic phenylethyl chain .
6-(4-Methylpiperazin-1-yl)-1H-indole
Pyrazole-Containing Analogues
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives ()
- Core : Pyrazolo-pyrimidine fused ring.
- Substituents : Hydrazine or aryl groups.
- Comparison: The fused pyrazole-pyrimidine system in these compounds differs from the target’s discrete pyrazole and pyrimidine moieties. Fused systems may confer rigidity, affecting binding pocket compatibility.
Structural and Property Comparison Table
Research Implications
- Target Compound Advantages : The 2-phenylethyl-piperazine and 4-methylpyrazole groups synergistically enhance receptor interaction and metabolic stability compared to simpler analogs.
- Limitations : High lipophilicity may limit aqueous solubility, necessitating formulation optimization.
- Future Directions : Structural studies (e.g., crystallography via SHELXL ) could elucidate binding modes, while substituent tuning (e.g., hybridizing with hydroxyethyl groups from ) may balance solubility and activity .
Biological Activity
The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and a piperazine moiety, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of 364.49 g/mol.
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. They have been shown to inhibit various enzymes involved in cell proliferation and survival, making them promising candidates for cancer therapy. For instance, studies have demonstrated that pyrazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoles have been reported to possess broad-spectrum antimicrobial activities against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Central Nervous System (CNS) Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Studies suggest that compounds similar to this one can act as serotonin receptor modulators, potentially offering therapeutic benefits in neuropsychiatric disorders .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC50 = 10 µM
- Cell Line B : IC50 = 15 µM
These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity .
In Vivo Studies
Animal model studies further support the anticancer potential of this compound. In xenograft models, administration of the compound significantly reduced tumor size compared to control groups. The observed reduction was attributed to the induction of apoptosis and inhibition of angiogenesis within tumors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Triggers programmed cell death pathways.
- Antimicrobial Mechanisms : Disrupts microbial cellular functions.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine, and how are intermediates purified?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, pyrazole and piperazine derivatives are condensed with pyrimidine precursors under reflux conditions (e.g., ethanol, 10 hours). Intermediate purification involves solvent removal under reduced pressure, ice-water precipitation, and crystallization (e.g., 95% ethanol) . Monitoring reaction progress via TLC or HPLC is critical to isolate high-purity intermediates.
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation combines spectroscopic and crystallographic methods:
Q. What basic pharmacological activities are reported for this compound?
Methodological Answer: Pyrimidine-piperazine hybrids exhibit antimicrobial, antiviral, and anti-inflammatory activities. For example:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).
- Enzyme inhibition : Measure IC50 against kinases or proteases (e.g., fluorescence-based assays) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperazine.
- Catalysis : Use K2CO3 or Cs2CO3 to deprotonate intermediates.
- Temperature control : Reflux at 80–100°C minimizes side products.
- Yield comparison table :
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol, 10 h | None | 65 | |
| DMF, 6 h | K2CO3 | 82 |
Q. How should contradictory results in biological activity data be analyzed?
Methodological Answer: Contradictions arise from assay variability or structural modifications. Mitigation strategies:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 4-chloro pyrazole on potency) .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyridazine derivatives in ).
Q. What computational methods are used to predict binding modes of this compound with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., pyrimidine N1 and piperazine N4) .
Q. How can researchers address discrepancies in thermal stability data during characterization?
Methodological Answer: Thermal stability varies with sample purity and analytical methods:
- DSC/TGA : Compare decomposition onset temperatures (e.g., 200–250°C).
- Crystalline vs. amorphous forms : Recrystallize to enhance stability .
- Data normalization : Account for moisture content via Karl Fischer titration.
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?
Methodological Answer:
Q. How should researchers approach impurity profiling in this compound?
Methodological Answer:
- HPLC-MS : Detect and quantify impurities (e.g., unreacted morpholine or formaldehyde adducts).
- Reference standards : Use certified impurities (e.g., 4-(4-chlorophenyl)piperazin-1-yl analogs) .
- Forced degradation : Expose to heat/light/pH extremes to identify degradation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
